2-(4-{[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
2-(4-{[(2,6-Dimethoxybenzoyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines These compounds are characterized by their unique ring structure, which includes nitrogen atoms at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2,6-Dimethoxybenzoyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves multiple steps. One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the piperazine and benzoyl groups. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(2,6-Dimethoxybenzoyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-{[(2,6-Dimethoxybenzoyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(2,6-Dimethoxybenzoyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, altering their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-[N-(3’,5’-Dimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine
- 4-Amino-2,6-Dimethoxypyrimidine
Uniqueness
Compared to similar compounds, 2-(4-{[(2,6-Dimethoxybenzoyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid stands out due to its unique combination of functional groups and structural features. These attributes confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H26N6O6S |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
2-[4-[(2,6-dimethoxybenzoyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C24H26N6O6S/c1-4-28-13-15(22(33)34)19(31)14-12-25-23(26-20(14)28)29-8-10-30(11-9-29)24(37)27-21(32)18-16(35-2)6-5-7-17(18)36-3/h5-7,12-13H,4,8-11H2,1-3H3,(H,33,34)(H,27,32,37) |
InChI Key |
FLSZTGZXWRKORK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=C(C=CC=C4OC)OC)C(=O)O |
Origin of Product |
United States |
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